molecular formula C6H12N6 B100877 2-Amino-4-dimethylamino-methylamino-s-triazine CAS No. 16268-82-9

2-Amino-4-dimethylamino-methylamino-s-triazine

Cat. No.: B100877
CAS No.: 16268-82-9
M. Wt: 168.2 g/mol
InChI Key: KOTLUXGSMFWUKB-UHFFFAOYSA-N
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Description

2-Amino-4-dimethylamino-methylamino-s-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-dimethylamino-methylamino-s-triazine typically involves the reaction of cyanuric chloride with dimethylamine and methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and high yield. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-dimethylamino-methylamino-s-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-dimethylamino-methylamino-s-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-dimethylamino-methylamino-s-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylamino-6-methyl-s-triazine
  • 2-Amino-4-ethylamino-6-methyl-s-triazine
  • 2-Amino-4-dimethylamino-6-methyl-s-triazine

Uniqueness

2-Amino-4-dimethylamino-methylamino-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other triazine derivatives may not be as effective.

Properties

IUPAC Name

2-N,2-N,4-N-trimethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c1-8-5-9-4(7)10-6(11-5)12(2)3/h1-3H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLUXGSMFWUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167430
Record name Melamine, N2,N2,N4-trimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16268-82-9
Record name 2-Dimethylamino-4-methylamino-6-amino-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16268-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine, 2-amino-4-dimethylamino-6-methylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, N2,N2,N4-trimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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